![molecular formula C29H30N8O2 B415140 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415140.png)
5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, and piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method includes the reaction of 5-nitro-2,4-di(1-piperidinyl)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidinyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted pyrazole derivatives are typically formed.
Aplicaciones Científicas De Investigación
5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-3-{1-cyano-2-[3,4-dimethoxyphenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
Compared to similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and piperidinyl groups, for instance, allows for a broader range of chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C29H30N8O2 |
|---|---|
Peso molecular |
522.6g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-1-cyano-2-[5-nitro-2,4-di(piperidin-1-yl)phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C29H30N8O2/c30-19-22(28-24(20-31)29(32)36(33-28)23-10-4-1-5-11-23)16-21-17-27(37(38)39)26(35-14-8-3-9-15-35)18-25(21)34-12-6-2-7-13-34/h1,4-5,10-11,16-18H,2-3,6-9,12-15,32H2/b22-16+ |
Clave InChI |
DXMUXLUTHQVNME-CJLVFECKSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5 |
SMILES isomérico |
C1CCN(CC1)C2=CC(=C(C=C2/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5 |
SMILES canónico |
C1CCN(CC1)C2=CC(=C(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


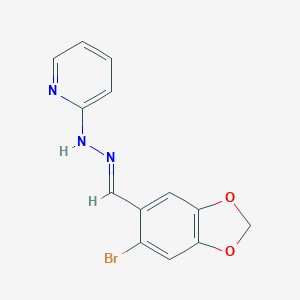
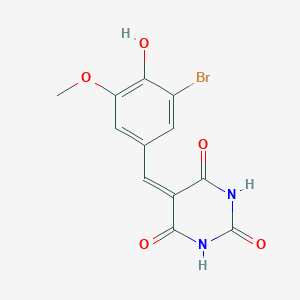
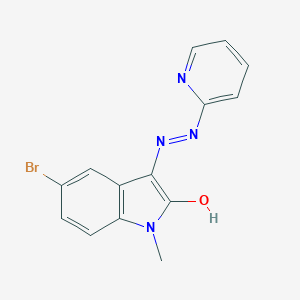
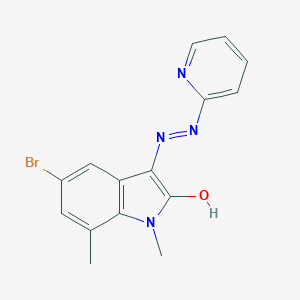
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B415072.png)
![N-{1-[(2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}hydrazino)carbonyl]-4-phenyl-1,3-butadienyl}benzamide](/img/structure/B415075.png)
![2-(3-bromophenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B415076.png)
![3,5-dibromo-2-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415079.png)
![4-(diethylamino)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415084.png)
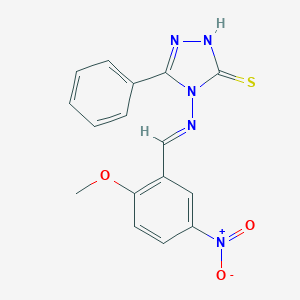
![6-(4-Ethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B415087.png)
![4-(benzyloxy)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415090.png)
![Ethyl 6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B415091.png)
